

Measuring GDNF and BDNF Expression Levels Post-FTY720-Mitoxoy: Application Notes and Protocols

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Compound of Interest

Compound Name: FTY720-Mitoxoy

Cat. No.: B14752855

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Introduction

FTY720-Mitoxoy, a non-immunosuppressive derivative of the FDA-approved drug FTY720 (Fingolimod), has emerged as a promising therapeutic candidate for neurodegenerative diseases such as Multiple System Atrophy (MSA).[1][2][3] Research indicates that **FTY720-Mitoxoy** exerts its neuroprotective effects, in part, by modulating the expression of key neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF).[1][2][4] These neurotrophic factors are crucial for neuronal survival, differentiation, and synaptic plasticity. This document provides detailed protocols for measuring the expression levels of GDNF and BDNF in response to **FTY720-Mitoxoy** treatment, along with quantitative data from relevant studies and a visualization of the proposed signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the effects of **FTY720-Mitoxoy** on GDNF and BDNF expression in oligodendroglia cells.

Table 1: Effect of **FTY720-Mitoxoy** on GDNF and BDNF mRNA Expression in OLN-93 Cells

Treatment	Concentration	Time Point	Target Gene	Fold Change (vs. Vehicle)	Statistical Significance	Reference
FTY720-Mitoxoy	160 nM	24 hours	GDNF	Increased	p < 0.05	[1]
FTY720-Mitoxoy	160 nM	24 hours	BDNF	Increased	p < 0.05	[1]
FTY720	160 nM	24 hours	GDNF	No Significant Change	-	[1]
FTY720	160 nM	24 hours	BDNF	No Significant Change	-	[1]
FTY720-C2	160 nM	24 hours	GDNF	No Significant Change	-	[1]
FTY720-C2	160 nM	24 hours	BDNF	No Significant Change	-	[1]

Table 2: Effect of **FTY720-Mitoxoy** on Signaling Molecules in OLN-93 Cells

Treatment	Concentration	Time Point	Target Protein	Change (vs. Vehicle)	Statistical Significance	Reference
FTY720-Mitoxoy	160 nM	24 hours	Acetylated Histone 3	Significantly Increased	p < 0.05	[1]
FTY720-Mitoxoy	160 nM	24 hours	Phosphorylated ERK1/2	Significantly Increased	p < 0.05	[1]

Experimental Protocols

Protocol 1: In Vitro Treatment of OLN-93 Oligodendroglia Cells

This protocol describes the treatment of the OLN-93 cell line with **FTY720-Mitoxoy** to assess its impact on GDNF and BDNF expression.

Materials:

- OLN-93 oligodendroglia cell line
- Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
- **FTY720-Mitoxoy**
- Vehicle control (e.g., DMSO)
- Cell culture plates (6-well or 12-well)
- Incubator (37°C, 5% CO₂)

Procedure:

- **Cell Seeding:** Seed OLN-93 cells in culture plates at a density that allows for approximately 70-80% confluency at the time of treatment.
- **Cell Culture:** Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment.
- **Treatment Preparation:** Prepare a stock solution of **FTY720-Mitoxy** in the appropriate vehicle. Dilute the stock solution in a complete growth medium to the desired final concentration (e.g., 160 nM). Prepare a vehicle control with the same final concentration of the vehicle.
- **Cell Treatment:** Remove the existing medium from the cells and replace it with the medium containing **FTY720-Mitoxy** or the vehicle control.
- **Incubation:** Incubate the treated cells for the desired time period (e.g., 24 hours for mRNA analysis).
- **Harvesting:** After incubation, harvest the cells for downstream analysis (RNA or protein extraction).

Protocol 2: Quantification of GDNF and BDNF mRNA by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps for measuring GDNF and BDNF mRNA levels from **FTY720-Mitoxy**-treated cells.

Materials:

- RNA extraction kit (e.g., TRIzol reagent or column-based kit)
- cDNA synthesis kit
- qPCR master mix (SYBR Green or TaqMan)
- Primers for GDNF, BDNF, and a reference gene (e.g., GAPDH, β -actin)
- Real-time PCR instrument

Procedure:

- RNA Extraction: Extract total RNA from the harvested OLN-93 cells according to the manufacturer's protocol of the chosen RNA extraction kit.
- RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
- cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit following the manufacturer's instructions.
- qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, forward and reverse primers for the target genes (GDNF, BDNF) and the reference gene, and the qPCR master mix.
- Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis: Analyze the qPCR data using the comparative Ct ($\Delta\Delta C_t$) method to determine the relative fold change in gene expression of GDNF and BDNF in **FTY720-Mitoxy**-treated samples compared to vehicle-treated controls. Normalize the expression of the target genes to the expression of the reference gene.

Protocol 3: Measurement of GDNF and BDNF Protein Levels by Western Blotting

This protocol provides a method for quantifying GDNF and BDNF protein expression.

Materials:

- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels

- Electrophoresis and transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against GDNF, BDNF, and a loading control (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

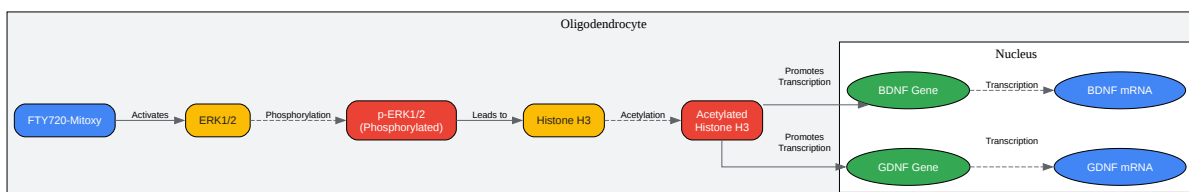
Procedure:

- **Protein Extraction:** Lyse the harvested cells in lysis buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay kit.
- **Sample Preparation:** Mix a standardized amount of protein from each sample with Laemmli buffer and heat at 95-100°C for 5 minutes.
- **SDS-PAGE:** Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against GDNF, BDNF, and the loading control overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
- Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the expression of GDNF and BDNF to the loading control.

Mandatory Visualizations

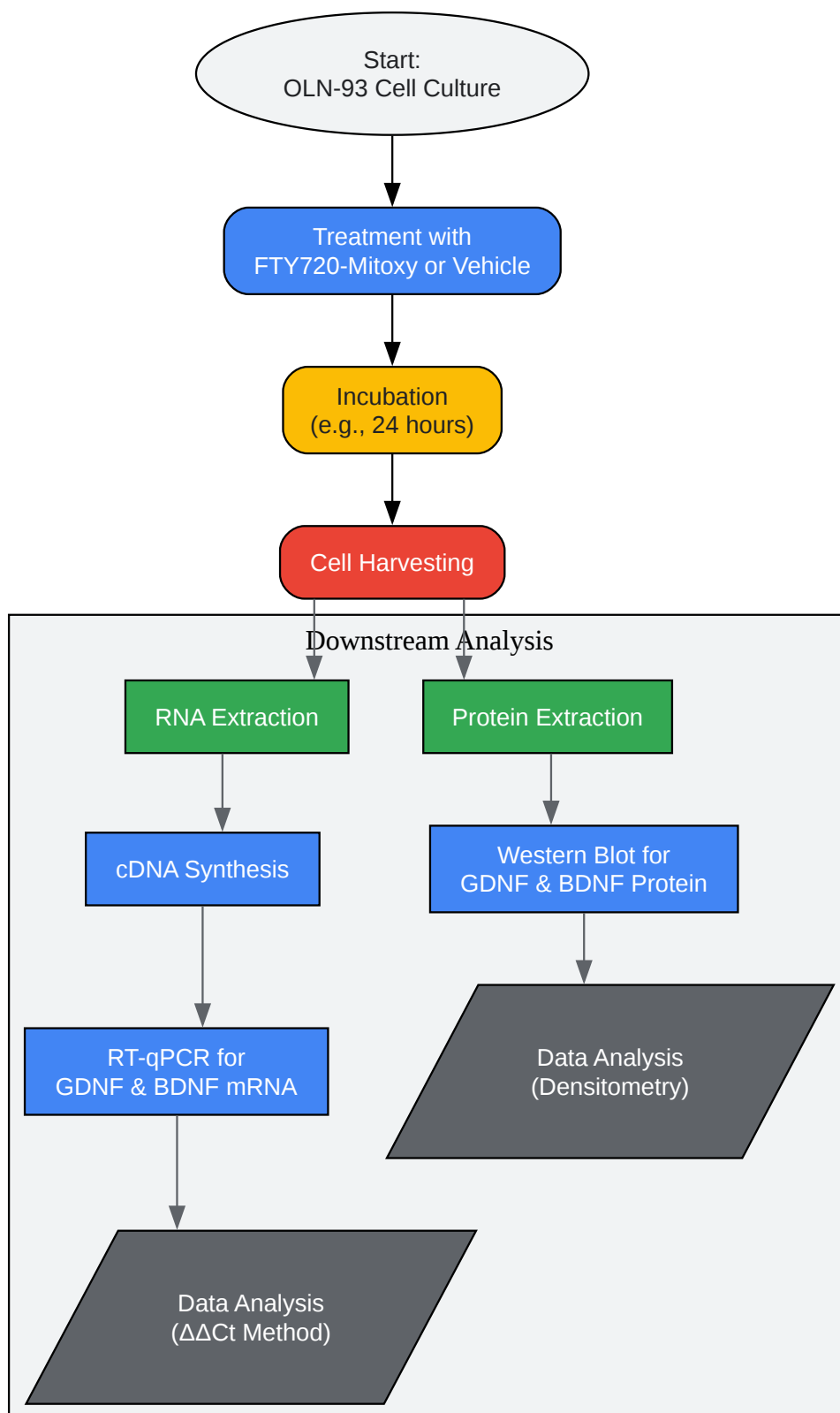
Signaling Pathway of FTY720-Mitoxo in Upregulating GDNF and BDNF



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Caption: FTY720-Mitoxo signaling pathway leading to increased GDNF and BDNF expression.

Experimental Workflow for Measuring Neurotrophic Factor Expression



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Caption: Workflow for analyzing GDNF and BDNF expression after **FTY720-Mitoxy** treatment.

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References

- 1. FTY720-Mitoxoy reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTY720-Mitoxoy Reduces Toxicity Associated with α -Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. The phosphorylated prodrug FTY720 is a histone deacetylase inhibitor that reactivates ER α expression and enhances hormonal therapy for breast cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. oasis.library.unlv.edu [oasis.library.unlv.edu]
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